molecular formula C15H10BrN3O2 B1525925 (5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone CAS No. 870811-23-7

(5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone

Cat. No.: B1525925
CAS No.: 870811-23-7
M. Wt: 344.16 g/mol
InChI Key: XQMSLSSJGOTTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H10BrN3O2 and its molecular weight is 344.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromo-2-hydroxyphenyl)-(1-pyridin-2-ylpyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-11-4-5-13(20)12(7-11)15(21)10-8-18-19(9-10)14-3-1-2-6-17-14/h1-9,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMSLSSJGOTTJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727447
Record name (5-Bromo-2-hydroxyphenyl)[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870811-23-7
Record name (5-Bromo-2-hydroxyphenyl)[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 6-bromo-3-formylchromone (253 mg) in isopropanol (3 mL) and CH2Cl2 (2 mL) was added 2-hydrazinopyridine (109 mg), and the mixture was stirred for 15 min to form a yellow slurry. The slurry was added KOH (0.25 g) in water (0.25 mL), and the reaction was heated to reflux for 1 h. The reaction mixture was diluted with water, added 3% HCl until pH<1 and extracted with CH2Cl2 (2×). The extract was washed with water and brine, dried (MgSO4) and concentrated to give 342 mg orange foam, which was purified by flash chromatography (SiO2, EA:Hep, 1:1) to give 53 mg (15%) yellow solid: LC/MS (an10p8): Rt 5.0 min, m/z 343.5 [M+H]+; 1H NMR (CDCl3): δ 6.98 (d, J=8.9 Hz, 1H), 7.31 (ddd, J=7.3, 4.9, 0.9 Hz, 1H), 7.60 (dd, J=8.9, 2.5 Hz, 1H), 7.87-7.93 (m, 1H), 8.03 (d, J=2.4 Hz, 1H), 8.04-8.09 (m, 1H), 8.02 (s, 1H), 8.47-8.51 (m, 1H), 9.13 (s, 1H), 11.94 (s, 1H); 13C NMR (CDCl3): δ 110.9, 113.3, 120.8, 121.6, 122.8, 123.1, 130.5, 133.5, 138.9, 139.3, 143.3, 148.7, 161.9, 191.4.
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.25 g
Type
reactant
Reaction Step Three
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
(5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone
Reactant of Route 4
Reactant of Route 4
(5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone
Reactant of Route 5
(5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone
Reactant of Route 6
(5-Bromo-2-hydroxyphenyl)(1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.